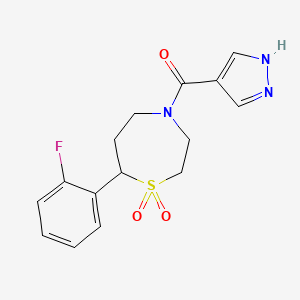

(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-pyrazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains a thiazepane ring (a seven-membered ring containing one sulfur atom), a pyrazole ring (a five-membered ring with two nitrogen atoms), and a fluorophenyl group (a phenyl ring with a fluorine atom attached). These types of structures are often found in pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic compounds .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, and the fluorophenyl group might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would depend on the polarity of its functional groups, and its stability might be affected by the presence of the thiazepane ring .Scientific Research Applications

Synthesis and Biological Activity

Research into compounds structurally related to (7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-pyrazol-4-yl)methanone has focused on their synthesis and evaluation for various biological activities. For instance, the synthesis and screening of fluoro-substituted pyrazolyl benzoxazoles involve reacting 3-Formylchromone with 1-(4-(4-fluorophenyl)thiazol-2-yl)hydrazine to produce compounds that were then evaluated for their biological activity (Jadhav, Nikumbh, & Karale, 2015). This research direction indicates a keen interest in exploring the therapeutic potentials of fluorophenyl-thiazepan-pyrazolyl methanone derivatives.

Anticancer Potential

Another significant area of study involves evaluating the anticancer potential of novel pyrazoline derivatives. For example, some compounds demonstrated cytotoxic effects on the HepG-2 cell line, a human liver hepatocellular carcinoma cell line, indicating their potential as anticancer agents (Xu et al., 2017). These findings underscore the compound's relevance in cancer research, particularly in identifying new therapeutic agents.

Antibacterial and Antifungal Activities

The synthesis of novel thiazolyl pyrazole and benzoxazole derivatives and their evaluation for antibacterial and antifungal activities highlight another area of application. These compounds were synthesized and characterized, with some showing promising activities against various bacterial and fungal strains (Landage, Thube, & Karale, 2019). This research suggests that fluorophenyl-thiazepan-pyrazolyl methanone derivatives could be valuable in developing new antimicrobial agents.

Enzyme Inhibition for Drug Development

Furthermore, the exploration of these compounds in enzyme inhibition studies for drug development is noteworthy. Studies involving the synthesis and investigation of novel derivatives for their inhibition profiles against enzymes like carbonic anhydrase and acetylcholinesterase suggest potential applications in treating various diseases, including neurodegenerative disorders and cancer (Budak et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(1H-pyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3S/c16-13-4-2-1-3-12(13)14-5-6-19(7-8-23(14,21)22)15(20)11-9-17-18-10-11/h1-4,9-10,14H,5-8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWMEHHCWRYSHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CNN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2964928.png)

![Methyl 2-(ethylthio)-7-methyl-4-oxo-5-pyridin-3-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2964929.png)

![7-Phenyl-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2964930.png)

![4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2964931.png)

![2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid](/img/structure/B2964933.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2964935.png)

![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2964943.png)

![N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2964950.png)

![1-[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine](/img/structure/B2964951.png)